Sulfobetaine-14
Description
Origins of Zwitterionic Surfactants
The development of zwitterionic surfactants emerged from the need for detergents that could interact with biological membranes without denaturing proteins. Early amphoteric surfactants, such as lauryl dimethylamine oxide (discovered in the 1950s), laid the groundwork for compounds with pH-independent charge characteristics. However, these initial surfactants faced limitations in stability and specificity. The synthesis of 3-(N,N-Dimethylmyristylammonio)propanesulfonate in the late 20th century addressed these challenges by introducing a sulfobetaine structure that retained zwitterionic properties across a wide pH range.
Role in Membrane Protein Research
SB3-14 gained prominence in the 1980s–1990s as a preferred detergent for isolating integral membrane proteins. Its ability to solubilize hydrophobic domains while preserving protein activity was demonstrated in studies on cytochrome P-450 and bacterial outer membrane proteins. For instance, protocols for extracting Pseudomonas aeruginosa outer membrane proteins (e.g., OprP and OprF) highlighted SB3-14’s efficacy when used in combination with EDTA or NaCl. These applications underscored its superiority over ionic detergents like SDS, which often disrupt protein tertiary structures.
Properties
IUPAC Name |
3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHATUINFZWUDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074538 | |
| Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14933-09-6 | |
| Record name | Zwittergent 3-14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zwittergent 3-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(3-sulphonatopropyl)tetradecylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Sulfobetaine 14 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88XSY3J2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Quaternization Using 1,3-Propanesultone
The most widely documented method involves reacting N,N-dimethylmyristylamine with 1,3-propanesultone. This two-step process begins with synthesizing the sultone precursor, followed by its nucleophilic ring-opening with the tertiary amine.
Synthesis of 1,3-Propanesultone
1,3-Propanesultone is synthesized via cyclodehydration of 3-hydroxypropanesulfonic acid. A high-yield industrial method involves:
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Step 1 : Sulfonation of allyl chloride with sodium metabisulfite to form sodium allyl sulfonate.
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Step 2 : Acid-catalyzed addition of sulfuric acid to sodium allyl sulfonate, yielding 3-hydroxypropanesulfonic acid.
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Step 3 : Cyclodehydration using inert dehydrating agents (e.g., calcium oxide) at 100–200°C for 5–24 hours.
The reaction achieves a 99.4% yield under optimized conditions (147–149°C distillation, calcium oxide reflux).
Quaternization Reaction
N,N-Dimethylmyristylamine reacts with 1,3-propanesultone in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C. The sultone’s electrophilic carbon is attacked by the amine’s lone pair, forming the zwitterionic sulfonate.
Reaction Equation :
Purification involves recrystallization from ethanol or acetone, yielding ≥97% purity.
Direct Sulfonation of Tertiary Amines
An alternative route involves reacting N,N-dimethylmyristylamine with propanesulfonic acid under acidic conditions. However, this method is less favored due to side reactions (e.g., over-sulfonation) and lower yields (~85%) compared to sultone-based approaches.
Modern Advances in Synthesis
Catalytic Optimization
Recent patents emphasize catalytic enhancements for sultone synthesis. For example, pyridinium p-toluenesulfonate (0.05 mol%) accelerates the dehydration of 3-hydroxypropanesulfonic acid, reducing reaction time from 24 hours to 2.5 hours.
Table 1: Comparative Analysis of Sultone Synthesis Methods
Solvent-Free Cyclodehydration
Emerging techniques eliminate solvents by using molten 3-hydroxypropanesulfonic acid with zeolite adsorbents, minimizing waste and improving energy efficiency. This approach is scalable for industrial production, achieving 98% conversion at 150°C.
Reaction Mechanisms and Kinetics
Nucleophilic Ring-Opening Mechanism
The quaternization proceeds via an SN2 mechanism:
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Nucleophilic Attack : The tertiary amine’s nitrogen attacks the sultone’s β-carbon, breaking the cyclic ester.
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Sulfonate Formation : The sulfonate group stabilizes the zwitterion through intramolecular charge compensation.
Kinetic Insights :
-
The reaction is first-order with respect to both amine and sultone.
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Activation energy ranges from 60–75 kJ/mol, depending on solvent polarity.
Purification and Characterization
Crystallization Techniques
Crude product is purified via fractional crystallization from ethanol-water mixtures (1:3 v/v), yielding needle-like crystals with 363.61 g/mol molecular weight.
Table 2: Purity Assessment of Final Product
| Method | Result | Source |
|---|---|---|
| Elemental Analysis | C: 60.57–64.96%, H: 10.97–11.76% | |
| TLC | ≥99% (single spot) | |
| IR Spectroscopy | ν(S=O): 1040 cm⁻¹, ν(N⁺): 910 cm⁻¹ |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Surfactant Properties and Applications
3-(N,N-Dimethylmyristylammonio)propanesulfonate is classified as a sulfobetaine surfactant, known for its ability to stabilize proteins and membranes without denaturing them. Its zwitterionic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various applications:
- Protein Solubilization : This compound is effective in solubilizing membrane proteins, which is crucial for studying protein structure and function. It maintains the native conformation of proteins during extraction processes, facilitating downstream applications such as crystallization and functional assays .
- Electrochemical Applications : In electrochemical studies, 3-(N,N-Dimethylmyristylammonio)propanesulfonate has been utilized to enhance the detection of analytes. For instance, it has been part of a method for quantifying perchlorate in biological samples using capillary electrophoresis combined with capacitively coupled contactless conductivity detection .
Environmental Applications
The compound has also been explored for its potential in environmental remediation:
- Adsorption Studies : Research indicates that 3-(N,N-Dimethylmyristylammonio)propanesulfonate can be employed to develop adsorbents aimed at removing water-soluble organic dyes from wastewater. This application is particularly relevant in addressing pollution from textile industries .
Biomedical Research
In biomedical contexts, this surfactant's properties are leveraged for drug delivery systems:
- Transdermal Drug Delivery : The ability of 3-(N,N-Dimethylmyristylammonio)propanesulfonate to enhance skin permeability makes it a candidate for formulating transdermal drug delivery systems. Its zwitterionic nature aids in the penetration of therapeutic agents through biological membranes, potentially improving the efficacy of topical medications .
Case Study 1: Protein Extraction Techniques
A study focused on optimizing protein extraction techniques utilized 3-(N,N-Dimethylmyristylammonio)propanesulfonate to extract membrane proteins from various cell types. The results demonstrated that this surfactant significantly improved the yield and activity of extracted proteins compared to traditional methods using non-ionic detergents.
Case Study 2: Environmental Remediation of Dyes
In another investigation, researchers examined the effectiveness of 3-(N,N-Dimethylmyristylammonio)propanesulfonate-based adsorbents in removing methylene blue dye from aqueous solutions. The findings revealed that these adsorbents could achieve over 90% dye removal efficiency under optimized conditions, showcasing the compound's potential in environmental cleanup efforts .
Summary Table of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Surfactant Properties | Stabilizes proteins and membranes without denaturation | Essential for protein crystallization and functional assays |
| Electrochemical Studies | Enhances detection methods for analytes | Used in quantifying perchlorate in biological samples |
| Environmental Remediation | Developed adsorbents for removing organic dyes from wastewater | Achieved over 90% removal efficiency in studies |
| Biomedical Research | Improves transdermal drug delivery systems | Enhances skin permeability for therapeutic agents |
Mechanism of Action
The mechanism of action of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate involves its ability to dissolve membrane proteins without denaturing them. This is achieved through its zwitterionic nature, which allows it to interact with both hydrophobic and hydrophilic regions of the proteins . The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules and facilitate their solubilization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The compound belongs to a family of sulfobetaine surfactants with the general formula 3-(N,N-Dimethylalkylammonio)propanesulfonate , where the alkyl chain length varies. Key analogs include:
- C12 (Dodecyl) : 3-(N,N-Dimethyldodecylammonio)propanesulfonate (CAS 14933-08-5)
- C16 (Hexadecyl/Palmityl) : 3-(N,N-Dimethylpalmitylammonio)propanesulfonate (CAS 2281-11-0)
- C18 (Octadecyl) : 3-(N,N-Dimethylstearylammonio)propanesulfonate
These analogs differ in alkyl chain length, which critically influences their physicochemical properties and applications.
Physical and Chemical Properties
*Inferred from solubility trends; longer chains reduce solubility due to increased hydrophobicity.
Key Observations :
- Chain Length vs. Solubility : The C14 variant exhibits higher water solubility (50 g/L) compared to C16 (25 g/L), reflecting the inverse relationship between chain length and hydrophilicity .
- Melting Points : Longer chains (C16) increase melting points due to enhanced van der Waals interactions .
C14 (Myristyl) :
- Colloidal Stability: Enhances magnetite nanoparticle stability in solvents when combined with oleic acid .
- Electronics : Dopes PEDOT:PSS thin films to improve conductivity in organic solar cells .
- Enzyme Assays : Used in lipase activity measurements due to its mild denaturing properties .
C16 (Palmityl) :
- Biochemistry : Solubilizes membrane proteins like dihydroceramide desaturase without disrupting tertiary structures .
- Micelle Studies : Forms zwitterionic micelles with distinct electrostatic properties, influencing ion binding and fluorescence quenching .
C12 (Dodecyl) :
Research Findings and Case Studies
- Thin-Film Conductivity : Doping PEDOT:PSS with C14 at 10–20 mM increased electrical conductivity by 40%, outperforming C12 and C16 analogs in organic electronics .
- Membrane Protein Stability : C16 demonstrated superior efficacy in stabilizing rat dihydroceramide desaturase during purification compared to C14 .
- Micelle Electrostatics : C16 micelles showed lower second virial coefficients than C14, indicating weaker intermicellar repulsion .
Discrepancies and Notes
- Appearance: Most sources describe C14 as a white powder , but and note a blue-purple color, possibly due to impurities or batch variations .
- Solubility : Conflicting reports for C12 (e.g., ">25 g/L" in vs. explicit data for C14/C16) suggest further experimental validation is needed.
Biological Activity
3-(N,N-Dimethylmyristylammonio)propanesulfonate (CAS Number: 14933-09-6) is a quaternary ammonium compound that exhibits significant biological activity. It is primarily utilized in biochemical research as a reagent and has been studied for its effects on various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₄₁NO₃S |
| Molecular Weight | 363.599 g/mol |
| Melting Point | 250°C |
| Water Solubility | 1 M at 20 °C, clear, colorless |
| LogP | -1.05 |
| Flash Point | >110°C |
3-(N,N-Dimethylmyristylammonio)propanesulfonate functions primarily as a surfactant and membrane-active agent. Its mechanism involves interaction with lipid bilayers, leading to alterations in membrane permeability and fluidity. This property allows it to act on various cellular processes, including:
- Inhibition of Mitochondrial Function : Studies have shown that sulfobetaines, which include this compound, inhibit mitochondrial carnitine-acylcarnitine translocase, affecting energy metabolism in cells .
- Membrane Interaction : The compound can disrupt cell membranes, making it useful in studies of membrane dynamics and protein interactions .
Antimicrobial Properties
Research indicates that 3-(N,N-Dimethylmyristylammonio)propanesulfonate exhibits antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.
Cytotoxicity Studies
Cytotoxic effects have been observed in various cell lines when exposed to this compound. For example, in studies involving cancer cell lines, it was found to induce apoptosis through mitochondrial pathways .
Case Studies
- Inhibition of Mitochondrial Respiration : A study highlighted the compound's ability to inhibit respiration in rat heart mitochondria at sublytic concentrations. This effect was attributed to its action on carnitine-acylcarnitine translocase, which is crucial for fatty acid metabolism .
- Cell Membrane Studies : In experiments assessing the impact of surfactants on cell membranes, 3-(N,N-Dimethylmyristylammonio)propanesulfonate was shown to increase membrane permeability, facilitating the uptake of various compounds into cells. This property makes it valuable for drug delivery applications .
- Biochemical Assays : The compound has been employed in biochemical assays to solubilize membrane proteins and study their interactions with other molecules. Its efficacy in solubilizing proteins from cell membranes has been well-documented in biochemical literature .
Q & A
Basic: What is the structural basis for DYMAP's dual functionality as a zwitterionic surfactant?
Answer: DYMAP combines a quaternary ammonium cation (N,N-dimethylmyristylammonio) and a sulfonate anion (propanesulfonate) separated by a three-carbon spacer. This zwitterionic structure enables simultaneous electrostatic stabilization and hydrophobic interactions, making it effective in solubilizing membrane proteins while minimizing denaturation . For experimental use, dissolve DYMAP in aqueous buffers (e.g., 25 mM Tris-HCl, pH 7.4) at concentrations below its critical micelle concentration (CMC ≈ 1–5 mM) to avoid micelle interference in protein extraction .
Basic: How does DYMAP enhance colloidal stability in nanoparticle synthesis?
Answer: DYMAP stabilizes nanoparticles (e.g., magnetite, silver nanowires) via electrostatic repulsion from its sulfonate group and hydrophobic interactions from the myristyl chain. For magnetite nanoparticles, pre-coat with oleic acid for hydrophobic anchoring, then incubate with DYMAP (0.1–1% w/v) in ethanol/water mixtures. Dynamic light scattering (DLS) and ζ-potential measurements confirm stability in polar solvents .
Advanced: How to resolve contradictory data on DYMAP micelle behavior in fluorescence quenching assays?
Answer: Contradictions in micelle size or probe accessibility often arise from buffer ionic strength or pH variations. Use fixed buffer conditions (e.g., 10 mM phosphate, pH 7.0) and titrate DYMAP concentrations while monitoring micelle size via DLS. For fluorescence quenching (e.g., pyrene derivatives), normalize data to account for micelle-induced polarity changes . Adjust ionic strength to modulate micelle surface potential, as described in the Debye-Hückel model .
Advanced: What methodological considerations are critical for using DYMAP in conductive silver nanowire (AgNW) networks?
Answer: DYMAP-treated AgNWs require precise stoichiometry to balance electrostatic adsorption (via sulfonate-Ag⁺ interactions) and hydration-driven dispersion. Optimize DYMAP:AgNW ratios (e.g., 1:10 molar) in isopropanol/water (1:4 v/v) suspensions. Spin-coat at 2000 rpm for 60 sec, then anneal at 120°C to remove residual solvent. Confirm orthogonality via SEM and sheet resistance (Rsh < 12 Ω cm⁻²) .
Basic: How does DYMAP improve protein extraction efficiency compared to ionic detergents?
Answer: DYMAP’s zwitterionic nature reduces protein denaturation by avoiding charge-based aggregation. For mitochondrial translocases, lyse cells in DYMAP-containing buffer (10 mM HEPES, 150 mM NaCl, 1% DYMAP) at 4°C for 30 min. Centrifuge at 100,000×g to isolate membrane proteins. Validate integrity via SDS-PAGE and activity assays (e.g., carnitine-acylcarnitine translocase inhibition) .
Advanced: How to design experiments analyzing DYMAP’s role in humidity-responsive hydrogels?
Answer: Incorporate DYMAP into poly(acrylamide-co-DMAPS) hydrogels via free-radical polymerization (0.5–2 mol% DYMAP). Post-synthesize, immerse in LiCl (1–5 M) to enhance hygroscopicity. Quantify water uptake via gravimetry and optical shifts (e.g., λmax changes in embedded dyes). Correlate swelling ratios with humidity gradients (20–80% RH) using environmental chambers .
Basic: What safety protocols are essential when handling DYMAP?
Answer: DYMAP is a skin/eye irritant (H315, H319). Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store desiccated at RT to prevent hydrolysis .
Advanced: How does DYMAP doping affect the dielectric properties of PEDOT:PSS thin films?
Answer: DYMAP doping (10–20 mM) disrupts PSS⁻-PEDOT⁺ ionic crosslinks, enhancing conductivity (σ > 1000 S/cm). Spin-cast films (40–60 nm thick) on glass/ITO substrates. Characterize via four-point probe and impedance spectroscopy (1 Hz–1 MHz). Neutron reflectivity confirms DYMAP’s segregation at the PEDOT:PSS interface, reducing charge recombination .
Advanced: What strategies mitigate batch-to-batch variability in DYMAP synthesis for reproducible micelle studies?
Answer: Purify DYMAP via recrystallization (ethanol/water, 1:3 v/v) and verify purity (>98%) by ¹H NMR (δ 3.2 ppm for N⁺-CH3, δ 1.2 ppm for myristyl chain) and elemental analysis. Standardize micelle preparation by pre-equilibrating solutions at 25°C for 24 hr and measuring CMC via surface tension .
Basic: What analytical techniques confirm DYMAP’s zwitterionic structure post-synthesis?
Answer: Use FTIR (S=O stretch at 1040 cm⁻¹, N⁺-CH3 bend at 1480 cm⁻¹), ESI-MS ([M+H]⁺ m/z 364.3), and ¹³C NMR (C-SO3⁻ at 49 ppm, quaternary N⁺ at 54 ppm). Purity assessment via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
